molecular formula C12H18ClNO B14641867 Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride CAS No. 55476-88-5

Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride

Cat. No.: B14641867
CAS No.: 55476-88-5
M. Wt: 227.73 g/mol
InChI Key: JVYBPRDULRQYMS-UHFFFAOYSA-M
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Description

Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride is a chemical compound with the molecular formula C12H18NOCl. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. This compound is known for its unique structure, which includes a morpholinium core substituted with a methyl and a phenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride typically involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as hydroxide, cyanide, or amines; reactions are conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted morpholinium compounds.

Scientific Research Applications

Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can result in various biological effects, including antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a similar core structure but lacking the methyl and phenylmethyl substitutions.

    N-Methylmorpholine: Contains a methyl group on the nitrogen atom but lacks the phenylmethyl group.

    Benzylmorpholine: Features a benzyl group on the nitrogen atom but lacks the methyl substitution.

Uniqueness

Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride is unique due to its dual substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

55476-88-5

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

4-benzyl-4-methylmorpholin-4-ium;chloride

InChI

InChI=1S/C12H18NO.ClH/c1-13(7-9-14-10-8-13)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1

InChI Key

JVYBPRDULRQYMS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCOCC1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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